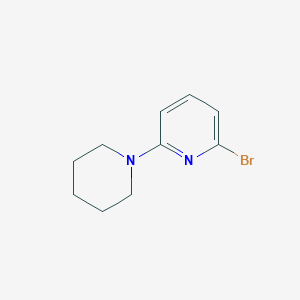

2-Bromo-6-(piperidin-1-yl)pyridine

説明

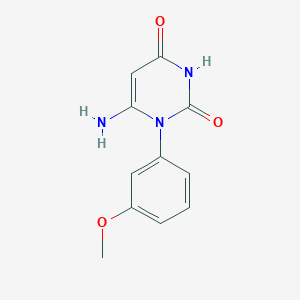

The compound 2-Bromo-6-(piperidin-1-yl)pyridine is a brominated pyridine derivative that is of interest due to its potential as a building block in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of related brominated pyridine derivatives, which can be informative for understanding the chemistry of 2-Bromo-6-(piperidin-1-yl)pyridine.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can involve multiple steps and various starting materials. For instance, one approach to synthesizing 2,6-di(pyrazol-1-yl)pyridines involves starting from 2,6-dihydroxy-isonicotinic acid and proceeding through a multi-step process that includes a bromination step to yield a bromomethylpyridine intermediate . Similarly, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives is based on a systematic approach that includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . These methods highlight the versatility of brominated pyridine compounds as intermediates for further chemical transformations.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing details about its solid-state geometry and intermolecular interactions . These findings are relevant for understanding the structural characteristics of 2-Bromo-6-(piperidin-1-yl)pyridine, as they provide a basis for predicting its molecular conformation and potential intermolecular interactions.

Chemical Reactions Analysis

Brominated pyridine derivatives can participate in various chemical reactions, serving as precursors for the synthesis of ligands for transition metals or as building blocks for combinatorial chemistry . The reactivity of these compounds can be influenced by their molecular structure, as seen in the comparison of different pyridin-2-ylboron derivatives and their observed chemical behavior . Understanding these reaction pathways is crucial for the development of new compounds and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be influenced by their molecular structure and substituents. For instance, the thermal and light-induced spin-transitions in iron(II) complexes of 2,6-bis(4-halopyrazolyl)pyridines demonstrate the impact of polymorphism on the properties of these compounds . Such properties are important for the practical application of 2-Bromo-6-(piperidin-1-yl)pyridine in various fields, including materials science and pharmaceuticals.

科学的研究の応用

-

Pharmaceutical Industry

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

-

Drug Discovery

- Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

- Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

-

Synthesis of Aromatic Copolyamides

Safety And Hazards

特性

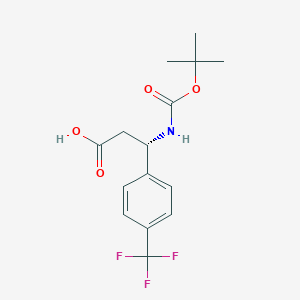

IUPAC Name |

2-bromo-6-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQZMCNKHWPFBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428190 | |

| Record name | 2-Bromo-6-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(piperidin-1-yl)pyridine | |

CAS RN |

24255-97-8 | |

| Record name | 2-Bromo-6-(piperidin-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)